3-Ethyl-2,6-dioxohexahydropyrimidine-4-carboxylic acid
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Overview
Description
3-Ethyl-2,6-dioxohexahydropyrimidine-4-carboxylic acid is a heterocyclic compound that belongs to the pyrimidine family Pyrimidines are aromatic heterocyclic compounds containing nitrogen atoms at positions 1 and 3 of the six-membered ring
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 3-Ethyl-2,6-dioxohexahydropyrimidine-4-carboxylic acid typically involves the cyclization of appropriate precursors under controlled conditions. One common method involves the reaction of ethyl acetoacetate with urea in the presence of a base, followed by cyclization to form the desired pyrimidine ring. The reaction conditions often include heating and the use of solvents such as ethanol or methanol.
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale. The process may be optimized for higher yields and purity, with careful control of reaction parameters such as temperature, pressure, and reaction time. The use of continuous flow reactors and automated systems can enhance the efficiency and scalability of the production process.
Chemical Reactions Analysis
Types of Reactions
3-Ethyl-2,6-dioxohexahydropyrimidine-4-carboxylic acid can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding oxo derivatives.
Reduction: Reduction reactions can lead to the formation of dihydro or tetrahydro derivatives.
Substitution: The compound can participate in nucleophilic substitution reactions, where functional groups are replaced by other nucleophiles.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO₄) and hydrogen peroxide (H₂O₂).
Reduction: Reducing agents such as sodium borohydride (NaBH₄) and lithium aluminum hydride (LiAlH₄) are often used.
Substitution: Reagents like alkyl halides and acyl chlorides can be used in substitution reactions.
Major Products Formed
The major products formed from these reactions depend on the specific conditions and reagents used For example, oxidation may yield oxo derivatives, while reduction can produce dihydro or tetrahydro derivatives
Scientific Research Applications
3-Ethyl-2,6-dioxohexahydropyrimidine-4-carboxylic acid has several scientific research applications:
Chemistry: It is used as a building block in the synthesis of more complex heterocyclic compounds.
Biology: The compound can be used in studies related to enzyme inhibition and nucleic acid interactions.
Industry: The compound can be used in the production of specialty chemicals and materials with specific properties.
Mechanism of Action
The mechanism of action of 3-Ethyl-2,6-dioxohexahydropyrimidine-4-carboxylic acid involves its interaction with specific molecular targets and pathways. For example, it may inhibit certain enzymes by binding to their active sites, thereby blocking their activity. The compound’s structure allows it to form hydrogen bonds and other interactions with target molecules, influencing their function and activity.
Comparison with Similar Compounds
Similar Compounds
1,3-Dimethyl-2,6-dioxo-1,2,3,6-tetrahydropyrimidine-4-carboxylic acid: This compound has a similar pyrimidine ring structure but with different substituents.
Thieno[2,3-d]pyrimidine-6-carboxylic acid: Another heterocyclic compound with a similar core structure but different functional groups.
Uniqueness
3-Ethyl-2,6-dioxohexahydropyrimidine-4-carboxylic acid is unique due to its specific substituents and the resulting chemical properties
Properties
CAS No. |
89985-44-4 |
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Molecular Formula |
C7H10N2O4 |
Molecular Weight |
186.17 g/mol |
IUPAC Name |
3-ethyl-2,6-dioxo-1,3-diazinane-4-carboxylic acid |
InChI |
InChI=1S/C7H10N2O4/c1-2-9-4(6(11)12)3-5(10)8-7(9)13/h4H,2-3H2,1H3,(H,11,12)(H,8,10,13) |
InChI Key |
RNZHZCDCWKGSLB-UHFFFAOYSA-N |
Canonical SMILES |
CCN1C(CC(=O)NC1=O)C(=O)O |
Origin of Product |
United States |
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